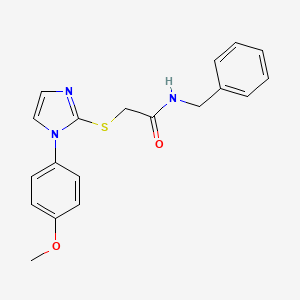

N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-17-9-7-16(8-10-17)22-12-11-20-19(22)25-14-18(23)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPRQHBRHSNZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 4-methoxyphenylamine with glyoxal in the presence of ammonium acetate.

Thioacetamide Formation: The imidazole derivative is then reacted with thioacetic acid to form the thioacetamide linkage.

Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231) with significant antiproliferative effects.

Case Study: Antiproliferative Activity

A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 16.38 μM to 100 μM against MDA-MB-231 cells . The presence of the methoxy group on the phenyl ring enhances the compound's bioactivity by improving its interaction with biological targets.

Antifungal Properties

The compound also shows promising antifungal activity against various strains. It has been evaluated for its effectiveness against Candida albicans and Aspergillus niger, with results indicating moderate activity.

Antifungal Efficacy Data

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | 64 | Candida albicans |

| This compound | 64 | Aspergillus niger |

These findings suggest that structural modifications can lead to enhanced antifungal properties, making it a candidate for further development in antifungal therapies .

Antiviral Applications

Imidazole derivatives have been recognized for their antiviral properties. This compound may inhibit viral replication through mechanisms similar to other imidazole compounds that target viral enzymes.

Inhibitory Effects on Viruses

Studies indicate that imidazole derivatives can inhibit HIV protease and other viral enzymes, suggesting potential applications in treating viral infections such as HIV and dengue fever . The specific efficacy of this compound against these viruses remains to be fully elucidated but is a promising area for future research.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent variations, synthetic routes, and reported bioactivities.

Structural Comparisons

Table 1: Structural Features of N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and Analogs

Key Observations :

- Fluorine vs. Methoxy Substitution : Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability compared to methoxy groups due to reduced oxidative metabolism.

- Linker Modifications : Hybrid structures with triazole or thiazole rings (e.g., ) diversify electronic properties and steric bulk, impacting target engagement.

Key Observations :

- Solvent Systems : Chloroform with TEA is common for acetamide coupling (e.g., ), while DMF with K₂CO₃ facilitates nucleophilic substitutions (e.g., ).

- Catalysts : Carbodiimides (CDI) are employed for activating carboxylic acids in amide bond formation .

Table 3: Reported Bioactivities of Structural Analogs

Key Observations :

- Anticancer Activity : Bromophenyl and benzothiazole derivatives show promise in targeting cancer cell lines .

Biological Activity

N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structural features, including a benzyl group, a methoxyphenyl group, and an imidazole ring linked through a thioacetamide bond, make it a subject of interest in medicinal chemistry and biological studies. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 342.42 g/mol |

| CAS Number | 688336-11-0 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The presence of the benzyl and methoxyphenyl groups may enhance binding affinity and specificity towards these targets, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for compounds similar to this compound. For example, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as fungal strains .

Table: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results against multiple cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-FU (IC50 = 9.99 µM) .

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N9 | HCT116 | 5.85 |

| N18 | HCT116 | 4.53 |

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities. It has shown potential in inhibiting various enzymes critical for cancer progression and microbial growth. For example, studies indicated that specific derivatives could inhibit alkaline phosphatase with IC50 values significantly lower than standard inhibitors .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in both antimicrobial and anticancer applications:

- Antimicrobial Efficacy : In a comparative study involving multiple derivatives, the compound exhibited significant antimicrobial activity against resistant strains of bacteria, providing insights into its potential use as a therapeutic agent in treating infections .

- Cytotoxicity Against Cancer Cells : A study focusing on its anticancer properties revealed that certain analogs were more effective than conventional drugs in inhibiting cancer cell proliferation, suggesting a promising avenue for drug development .

- Mechanistic Insights : Research utilizing molecular docking simulations has elucidated the binding interactions between the compound and target proteins, shedding light on its mechanism of action at the molecular level .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Condensation of 4-methoxybenzaldehyde with thiourea or a thiol-containing precursor under acidic/basic conditions to form the imidazole core .

Thioacetamide Coupling : Reacting the imidazole intermediate with N-benzyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to introduce the thioether linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Validation :

Q. Which spectroscopic and computational methods are critical for structural elucidation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (imidazole and benzyl groups) and confirm thioether linkage (δ 4.1–4.3 ppm for SCH₂) .

- Infrared Spectroscopy (IR) : Identify C=O (1650–1680 cm⁻¹) and N-H (3300 cm⁻¹) stretches in the acetamide group .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and optimize geometry for docking studies .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against BACE1 (Alzheimer’s target) or microbial enzymes using fluorometric substrates (IC₅₀ calculation) .

- Antimicrobial Screening : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence bioactivity?

Methodological Answer:

- SAR Studies : Compare analogs (e.g., 4-methoxy vs. 4-nitro phenyl) using:

- Docking Simulations : Assess binding affinity to BACE1 (e.g., nitro groups enhance π-π stacking but reduce solubility) .

- Experimental Data : Table below illustrates substituent effects:

| Substituent (R) | LogP | BACE1 IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| 4-OCH₃ | 2.8 | 12.5 | 32 |

| 4-NO₂ | 3.5 | 8.2 | 64 |

| Data adapted from |

- Key Insight : Electron-withdrawing groups (e.g., NO₂) improve enzyme inhibition but reduce solubility, necessitating formulation optimization .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions or compound stability:

Buffer Optimization : Test pH-dependent activity (e.g., BACE1 assays at pH 4.5 vs. 7.4) .

Stability Studies : HPLC monitoring of compound degradation in assay media over 24 hours .

Redox Interference : Add antioxidants (e.g., ascorbic acid) to prevent thioether oxidation .

Control Experiments : Include known inhibitors (e.g., OM99-2 for BACE1) to validate assay reliability .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

- Catalyst Screening : Use Pd/C or Ni catalysts for Suzuki couplings (if aryl halides are intermediates) .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

- Flow Chemistry : Continuous flow reactors for imidazole formation (reduces reaction time from 12h to 2h) .

Q. How can computational modeling guide target identification?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding to BACE1 (PDB: 2WEI) or bacterial DNA gyrase .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Asp32/Asp228 in BACE1) .

- MD Simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Q. What are the challenges in optimizing pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) .

- Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., imidazole N-methylation) .

- BBB Penetration : LogD (1–3) and P-gp efflux ratio (<2.5) criteria for CNS-targeted compounds .

Data Contradiction Example :

Inconsistent BACE1 inhibition data (IC₅₀ = 12.5 µM in one study vs. 25 µM in another) may stem from:

- Assay Variability : Fluorogenic vs. FRET substrates .

- Compound Purity : Residual solvents (e.g., DMSO) affecting activity .

Resolution : Standardize protocols and validate purity via LC-MS before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.